molecular formula C13H22O B12653611 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal CAS No. 94200-97-2

4-(3-Ethyl-5-methylcyclohexyl)-2-butenal

Cat. No.: B12653611
CAS No.: 94200-97-2
M. Wt: 194.31 g/mol
InChI Key: LRYSDMSJOLOIPW-SNAWJCMRSA-N
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Description

4-(3-Ethyl-5-methylcyclohexyl)-2-butenal is an α,β-unsaturated aldehyde characterized by a cyclohexyl substituent at the 4-position of the 2-butenal backbone. The cyclohexyl group is further substituted with ethyl and methyl groups at the 3- and 5-positions, respectively. This structural complexity confers unique steric and electronic properties, distinguishing it from simpler 2-butenal derivatives.

Properties

CAS No.

94200-97-2

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(E)-4-(3-ethyl-5-methylcyclohexyl)but-2-enal

InChI

InChI=1S/C13H22O/c1-3-12-8-11(2)9-13(10-12)6-4-5-7-14/h4-5,7,11-13H,3,6,8-10H2,1-2H3/b5-4+

InChI Key

LRYSDMSJOLOIPW-SNAWJCMRSA-N

Isomeric SMILES

CCC1CC(CC(C1)C/C=C/C=O)C

Canonical SMILES

CCC1CC(CC(C1)CC=CC=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides and a strong base.

    Introduction of the Alkenal Group: The alkenal group is introduced through an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration to form the double bond.

Industrial Production Methods

Industrial production of 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-5-methylcyclohexyl)-2-butenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the alkenal group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

4-(3-Ethyl-5-methylcyclohexyl)-2-butenal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal involves its interaction with specific molecular targets. The alkenal group can undergo nucleophilic addition reactions with nucleophiles, leading to the formation of various adducts. The cyclohexane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyclohexyl group in 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal introduces significant steric bulk, likely enhancing membrane permeability compared to simpler analogs like crotonaldehyde. However, this may reduce aqueous solubility unless functionalized with polar groups (e.g., acetates, as in (E)-2,4-bis(p-hydroxyphenyl)-2-butenal diacetate) . The diacetate derivative’s phenolic hydroxyl groups and acetate esters improve solubility and stability, enabling its anticancer activity .

The absence of polar groups in crotonaldehyde correlates with its non-therapeutic, hazardous profile .

Mechanistic Specificity: The diacetate derivative’s action is mechanistically distinct, relying on DR3 upregulation and caspase-3 activation, whereas other butenals (e.g., crotonaldehyde) induce nonspecific cytotoxicity .

Research Findings and Implications

  • Synthetic Modifications : The diacetate derivative was synthesized to address solubility limitations of parent compounds, highlighting the importance of functional group addition for therapeutic applicability .
  • Safety Profiles : Crotonaldehyde’s high toxicity underscores the necessity of structural optimization to balance efficacy and safety in 2-butenal derivatives .
  • Targeted Therapy Potential: The DR3-specific apoptosis mechanism of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal diacetate suggests that 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal could be modified to target similar pathways if combined with solubility-enhancing groups .

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